molecular formula C5H4Br2N2O B13039728 4,5-Dibromo-6-methoxypyrimidine CAS No. 503425-88-5

4,5-Dibromo-6-methoxypyrimidine

Cat. No.: B13039728
CAS No.: 503425-88-5
M. Wt: 267.91 g/mol
InChI Key: ZVYDMIJCVTYSTB-UHFFFAOYSA-N
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Description

4,5-Dibromo-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Br2N2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 4 and 5, along with a methoxy group at position 6, makes this compound unique and of significant interest in various fields of research .

Preparation Methods

The synthesis of 4,5-Dibromo-6-methoxypyrimidine typically involves the bromination of 6-methoxypyrimidine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

4,5-Dibromo-6-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to form 4,5-dibromo-6-hydroxypyrimidine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of 4,5-dibromo-6-pyrimidinol using oxidizing agents such as potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dibromo-6-methoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-6-methoxypyrimidine involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking their activity .

Comparison with Similar Compounds

4,5-Dibromo-6-methoxypyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.

Properties

CAS No.

503425-88-5

Molecular Formula

C5H4Br2N2O

Molecular Weight

267.91 g/mol

IUPAC Name

4,5-dibromo-6-methoxypyrimidine

InChI

InChI=1S/C5H4Br2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3

InChI Key

ZVYDMIJCVTYSTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)Br)Br

Origin of Product

United States

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